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Compound of Interest

Compound Name:
Bis(methylcyclopentadienyl)nickel(

II)

CAS No.: 1293-95-4

Cat. No.: B072490 Get Quote

Executive Summary
Bis(methylcyclopentadienyl)nickel(II), denoted as Ni(MeCp)₂, is a critical organometallic

precursor used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for

fabricating high-purity nickel and nickel oxide thin films.[1]

Unlike its parent compound Nickelocene (NiCp₂), which is a solid requiring sublimation,

Ni(MeCp)₂ possesses a low melting point (~34–36°C). This allows it to be delivered as a liquid

vapor at standard bubbler temperatures (55–80°C), offering superior flux stability and

reproducibility. This guide analyzes the thermodynamic boundaries of its volatility and the

kinetic windows required to prevent premature thermal decomposition.[2]
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Property Specification Notes

Chemical Formula Ni(η⁵-C₅H₄CH₃)₂ 1,1'-Dimethylnickelocene

CAS Number 1293-95-4

Molecular Weight 216.93 g/mol

Physical State Dark Green Solid / Liquid Melting Point: 34–36°C

Vapor Pressure ~1 Torr (133 Pa) @ 73°C Liquid phase evaporation

Density ~1.1 g/mL Liquid phase

Air Sensitivity High
Oxidizes rapidly; store under

Ar/N₂

Phase Transition & Delivery Mode
While often discussed in the context of "sublimation," Ni(MeCp)₂ is practically delivered via

evaporation.

Solid Phase: Below 34°C.[2]

Liquid Phase: Above 36°C.[2]

Operational Implication: Bubblers are typically heated to 55–80°C.[2] At these temperatures,

the precursor is a liquid, eliminating the surface-area changes associated with solid

sublimers (channeling/sintering) and ensuring constant flux.

Thermodynamics of Volatility
The volatility of Ni(MeCp)₂ follows the Clausius-Clapeyron relationship.[2] Unlike NiCp₂, which

sublimes, Ni(MeCp)₂ evaporates from a liquid melt during standard ALD/CVD operation.

Vapor Pressure Equation
The temperature dependence of vapor pressure (

) is described by:
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Empirical Data Points for Calibration:

Point A: 133 Pa (~1.0 Torr) at 73°C (346 K)

Point B: ~40 Pa (0.3 Torr) at 55°C (328 K)

Note: The enthalpy of vaporization (

) is lower than the enthalpy of sublimation (

) of NiCp₂ (~75 kJ/mol), facilitating easier transport.

Bubbler & Vaporizer Optimization
To achieve sufficient mass transport without condensation in the lines:

Bubbler Temperature (

): Set to 55°C – 80°C.

Caution:

risks thermal aging (oligomerization) over long durations.

Line Temperature (

): Must be

(typically 100–120°C) to prevent cold-spot condensation.

Carrier Gas: High-purity Ar or N₂ (99.9999%).

Kinetics & Thermal Stability
The "ALD Window" is defined by the temperature range where the growth rate is constant (self-

limiting) and decomposition is negligible.[2]

Decomposition Pathways
Ni(MeCp)₂ is less thermally stable than NiCp₂ due to the inductive effect of the methyl group,

which can activate ring-slippage or oxidative decomposition pathways.[2]
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ALD Window:150°C – 250°C

< 150°C:[3][4][5][6][7][8] Kinetic limitation (slow reaction with co-reactant).

150–250°C:[3] Self-limiting growth (~0.3–0.4 Å/cycle).

> 250°C:[3][4][9][10]CVD Mode onset. Thermal decomposition leads to uncontrolled

growth and carbon incorporation (carbide formation).

Thermal Decomposition Mechanism
The primary decomposition mechanism involves the cleavage of the Ni-Cp bond.[2]

Onset Temperature: Thermal Gravimetric Analysis (TGA) shows rapid mass loss onset

>180°C, but significant decomposition in a reactor environment (under vacuum) typically

begins >250°C.

Long-Term Stability: Prolonged storage of the liquid at >130°C can lead to gradual darkening

and non-volatile residue formation.[2]

Experimental Protocols
Protocol A: Vapor Pressure Determination (Stepped
Isothermal TGA)
This protocol validates the precursor quality and evaporation kinetics.

Instrument: High-resolution TGA (e.g., TA Instruments Q500).

Atmosphere: High-purity N₂ or Ar (Flow: 100 sccm).

Pan: Platinum or Alumina (to prevent catalytic decomposition).

Method:

Ramp 10°C/min to 50°C. Hold 10 min (stabilize).

Step 1: Jump to 60°C, hold 20 min. Measure slope (
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).

Step 2: Jump to 70°C, hold 20 min. Measure slope.

Step 3: Jump to 80°C, hold 20 min. Measure slope.

Analysis: Plot

vs

. The slope is proportional to

.

Protocol B: Precursor Delivery Logic
The following diagram illustrates the logic flow for a safe and stable precursor delivery system.
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Figure 1: Logic flow for maintaining precursor integrity from source to deposition. Note the

temperature gradient (

) essential for preventing condensation.

Visualization of Stability Windows
The following diagram maps the operational windows for Ni(MeCp)₂, highlighting the transition

from kinetic control to diffusion control (ALD) and finally to decomposition (CVD).
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Figure 2: Process window definition. Operating in Zone 2 is critical for pharmaceutical-grade or

semiconductor-grade film purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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